3-Hydroxyisovaleric acid

Descripción

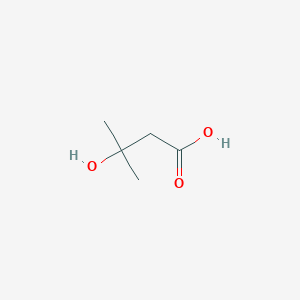

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYFNCPONWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211535 | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-08-1 | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 67 °C | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biological function of 3-Hydroxyisovaleric acid in cells

An In-depth Technical Guide on the Cellular Functions of 3-Hydroxyisovaleric Acid

Executive Summary

This compound (3-HIA) is an organic acid metabolite derived from the catabolism of the branched-chain amino acid, leucine.[1][2] Under normal physiological conditions, it is present at low levels. However, its accumulation serves as a critical and sensitive biomarker for disruptions in cellular metabolism, most notably marginal biotin deficiency.[1][3] Elevated cellular concentrations of 3-HIA are not merely indicative of a metabolic bottleneck but can actively contribute to cellular dysfunction. At high levels, 3-HIA acts as a metabotoxin and acidogen, primarily by inducing mitochondrial toxicity through the disruption of the coenzyme A (CoA) pool.[2][4][5] This guide provides a comprehensive overview of the core biological functions of 3-HIA, its metabolic pathways, its impact on cellular health, and the key experimental protocols used for its quantification.

Core Biological Role: An Intermediate of Leucine Catabolism

The primary biological context of this compound is the mitochondrial pathway for leucine degradation. Leucine catabolism is a crucial process for energy production, particularly in tissues like muscle.

The Canonical Leucine Catabolic Pathway

In healthy cells with sufficient biotin, leucine is broken down into acetyl-CoA and acetoacetate. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. This reaction is catalyzed by the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which requires biotin as an essential cofactor.[1][6][7]

The Alternative Pathway and Formation of 3-HIA

The formation of 3-HIA occurs when the canonical pathway is impaired. A deficiency in biotin or genetic defects in the MCC enzyme reduces its activity.[2][5] This leads to an accumulation of the substrate, 3-methylcrotonyl-CoA. To mitigate the buildup of this intermediate, the cell shunts it into an alternative metabolic route.[8] 3-methylcrotonyl-CoA is hydrated by the enzyme enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[4][5][7] This intermediate is the direct precursor to 3-HIA.

Cellular Impact of Elevated this compound

Chronically high levels of 3-HIA are associated with adverse health effects, classifying it as a metabotoxin.[1][2] Its accumulation can lead to significant cellular stress, primarily through mitochondrial dysfunction and acidosis.

Mitochondrial Toxicity

The accumulation of acyl-CoA intermediates, such as 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA, within the mitochondrial matrix is a key driver of toxicity.[4][5][7] This buildup disrupts the crucial ratio of esterified CoA to free CoA (acyl-CoA:free CoA).[2][5] An altered ratio can impair numerous mitochondrial processes, including the citric acid cycle and fatty acid oxidation, ultimately leading to an inhibition of cellular respiration.[7][9]

Detoxification via Carnitine Conjugation

To protect the mitochondria, cells employ a detoxification mechanism involving carnitine. The 3-hydroxyisovaleryl moiety is transferred from CoA to carnitine by the enzyme carnitine acetyltransferase, forming 3-hydroxyisovaleryl carnitine (3HIA-carnitine).[4][5][9] This less toxic, water-soluble conjugate is then transported out of the mitochondria by the carnitine-acylcarnitine translocase.[9] The formation and excretion of both 3-HIA and 3HIA-carnitine are therefore sensitive indicators of this metabolic overflow.[6][9]

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000754) [hmdb.ca]

- 5. blog.healthmatters.io [blog.healthmatters.io]

- 6. Urinary excretion of this compound and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Biomarker: A Technical History of 3-Hydroxyisovaleric Acid

For Immediate Release

A deep dive into the discovery and historical context of 3-Hydroxyisovaleric acid (3-HIA) reveals a story intertwined with the advancement of analytical chemistry and the growing understanding of inborn errors of metabolism. This technical guide, intended for researchers, scientists, and drug development professionals, chronicles the journey of 3-HIA from an obscure metabolite to a crucial biomarker, particularly in the diagnosis of biotin deficiency and 3-methylcrotonyl-CoA carboxylase (MCC) deficiency.

The discovery of this compound (3-HIA) was not a singular event of chemical isolation, but rather a gradual revelation of its clinical significance. Its story begins in the early 1970s, a period marked by pioneering work in the identification of organic acidurias. Researchers like L. Eldjarn, E. Jellum, and S. Stokke in Norway were at the forefront, utilizing the then-emerging technology of gas chromatography-mass spectrometry (GC-MS) to analyze urinary organic acids. Their seminal work on what they termed "β-hydroxyisovaleric aciduria and β-methylcrotonylglycinuria" laid the foundation for understanding a new class of metabolic disorders.

Initially observed in patients with unexplained metabolic acidosis and neurological symptoms, the elevated urinary excretion of 3-HIA and β-methylcrotonylglycine pointed towards a defect in the metabolism of the branched-chain amino acid, leucine. This led to the identification of 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, an autosomal recessive disorder. It was later understood that MCC is a biotin-dependent enzyme, thus linking elevated 3-HIA levels to biotin deficiency as well.

Quantitative Data from Early Case Studies

The following table summarizes quantitative data from early case reports, illustrating the significant elevation of urinary 3-HIA in affected individuals compared to healthy controls.

| Study/Case Report | Patient Age/Condition | Urinary this compound (mmol/mol creatinine) | Analytical Method | Reference |

| Gompertz et al. (1971) | Infant with biotin-responsive carboxylase deficiency | Markedly increased (specific values not detailed in abstract) | Gas Chromatography | [1] |

| Stokke et al. (1972) | Infant with β-methylcrotonyl-CoA carboxylase deficiency | "Massive amounts" | Gas Chromatography-Mass Spectrometry | [2] |

| Sweetman et al. (1977) | Patient with propionic acidemia and ketotic hyperglycinemia | Significantly elevated | Gas Chromatography-Mass Spectrometry | |

| Tanaka et al. (1980) | Normal Subjects (for reference) | < 5 | Gas Chromatography | [3] |

The Leucine Catabolism Pathway and the Role of 3-HIA

The biochemical significance of 3-HIA is best understood in the context of leucine metabolism. Under normal physiological conditions, the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) catalyzes a key step in the breakdown of leucine. However, in cases of MCC deficiency or biotin deficiency, this pathway is disrupted. The resulting accumulation of 3-methylcrotonyl-CoA leads to its diversion into an alternative pathway, where it is hydrated to form 3-hydroxyisovaleryl-CoA. This compound is then cleaved to produce this compound, which is subsequently excreted in the urine.

Experimental Protocols: A Historical Perspective

The identification of 3-HIA in biological fluids was made possible by the development of gas chromatography (GC) and, later, its coupling with mass spectrometry (MS). The following is a generalized experimental protocol based on the methodologies described in the early literature for the analysis of urinary organic acids.

Objective: To detect and quantify this compound in a urine sample.

Materials:

-

Urine sample

-

Internal standard (e.g., a non-endogenous, structurally similar organic acid)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Diethyl ether and/or ethyl acetate (extraction solvents)

-

Anhydrous sodium sulfate

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Thaw a frozen urine sample and centrifuge to remove any precipitate.

-

Add a known amount of the internal standard to a specific volume of urine.

-

Acidify the urine to a pH of approximately 1-2 with HCl. This protonates the organic acids, making them less water-soluble.

-

Saturate the acidified urine with NaCl to increase the ionic strength and further decrease the solubility of the organic acids.

-

-

Solvent Extraction:

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether or ethyl acetate) to the prepared urine sample.

-

Vortex the mixture vigorously to ensure thorough mixing and transfer of the organic acids into the organic phase.

-

Allow the phases to separate and carefully remove the organic layer.

-

Repeat the extraction process two to three times to maximize the recovery of the organic acids.

-

Pool the organic extracts.

-

-

Drying and Derivatization:

-

Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the dried extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in a small volume of a suitable solvent.

-

Add the derivatizing agent (e.g., BSTFA) to the residue. This step is crucial as it converts the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives, which are amenable to gas chromatography.

-

Heat the mixture to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the gas chromatograph.

-

The volatile TMS-derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

The retention time from the GC and the mass spectrum from the MS are used to identify and quantify this compound by comparing it to a previously run standard.

-

The Evolution of Analytical Techniques

While GC-MS was the gold standard for decades, the late 20th and early 21st centuries saw the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offered several advantages, including simpler sample preparation (often eliminating the need for derivatization), higher throughput, and improved sensitivity and specificity. The development of robust LC-MS/MS methods has been instrumental in the expansion of newborn screening programs, allowing for the early detection of MCC deficiency and other inborn errors of metabolism.

Conclusion

The history of this compound is a testament to the power of analytical chemistry in advancing medical science. From its initial detection in the urine of patients with rare metabolic disorders to its current role as a key biomarker in newborn screening, the journey of 3-HIA has been driven by technological innovation and a deepening understanding of human biochemistry. For researchers and clinicians in the field of drug development and metabolic diseases, this history underscores the critical importance of robust and sensitive analytical methods in both diagnostics and the evaluation of therapeutic interventions.

References

comprehensive literature review of 3-Hydroxyisovaleric acid research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine, has emerged as a crucial biomarker for monitoring biotin status and diagnosing certain inborn errors of metabolism. This technical guide provides a comprehensive literature review of 3-HIA research, detailing its biochemical origins, clinical significance, and the analytical methodologies used for its quantification. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key analytical techniques, and includes visualizations of relevant metabolic and experimental workflows to serve as an in-depth resource for researchers, clinicians, and professionals in drug development.

Introduction

This compound (3-HIA), also known as β-hydroxyisovaleric acid, is an organic acid that is a normal, minor constituent of human urine.[1] Its clinical significance stems from its role as a sensitive and early indicator of biotin deficiency.[2][3] Biotin, a B-vitamin, is an essential cofactor for several carboxylases, including 3-methylcrotonyl-CoA carboxylase (MCC), a key enzyme in the catabolism of the essential amino acid leucine.[2][4] When MCC activity is impaired due to biotin deficiency or genetic defects, an alternative metabolic pathway is activated, leading to the accumulation and subsequent excretion of 3-HIA.[2]

Beyond its role as a biomarker for biotin status, elevated levels of 3-HIA are also associated with several inherited metabolic disorders, making it a valuable diagnostic marker in clinical chemistry.[5] This guide will explore the intricate details of 3-HIA metabolism, its clinical implications, and the analytical techniques employed for its detection and quantification.

Biochemical Profile of this compound

Leucine Metabolism and the Formation of 3-HIA

The formation of 3-HIA is intrinsically linked to the catabolism of leucine. Under normal physiological conditions, leucine is broken down through a series of enzymatic reactions. A critical step in this pathway is the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][4]

In states of biotin deficiency or in individuals with genetic defects in MCC, the activity of this enzyme is reduced. This leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic route. In this alternate pathway, 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[6] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to release free 3-HIA, which is then excreted in the urine.[6]

dot

Caption: Leucine catabolism and the formation of 3-HIA.

Clinical Significance of this compound

Biomarker of Biotin Deficiency

The primary clinical application of measuring urinary 3-HIA is the assessment of biotin status.[2] Increased excretion of 3-HIA is a sensitive and early indicator of marginal biotin deficiency.[3] This is particularly relevant in populations at risk for biotin deficiency, such as pregnant women, individuals on long-term anticonvulsant therapy, and those who smoke.[2]

Inborn Errors of Metabolism

Elevated levels of 3-HIA are a hallmark of several inborn errors of metabolism affecting the leucine degradation pathway. These include:

-

3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: This is the most direct cause of elevated 3-HIA, resulting from a genetic defect in either the alpha or beta subunit of the MCC enzyme.[7][8]

-

Holocarboxylase Synthetase Deficiency and Biotinidase Deficiency: These disorders affect the overall utilization and recycling of biotin, leading to multiple carboxylase deficiency, including MCC, and consequently, elevated 3-HIA.[2]

-

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: In this disorder, a downstream blockage in the leucine catabolism pathway leads to the accumulation of upstream metabolites, including 3-HIA.[5][9]

-

Other Organic Acidurias: Elevated 3-HIA can also be observed in other metabolic disorders such as isovaleric aciduria and 3-methylglutaconic aciduria.[2]

Quantitative Data

The concentration of 3-HIA in urine is a key diagnostic parameter. The following tables summarize quantitative data from various studies.

Table 1: Urinary this compound Levels in Healthy and Biotin-Deficient Adults

| Population | Condition | Mean Concentration (μM) | Mean Excretion Rate (mmol/mol creatinine) | Reference |

| Healthy Adults | Biotin-Sufficient | 80.6 ± 51 | 8.5 ± 3.2 | [10] |

| Healthy Adults | Experimentally Induced Biotin Deficiency | - | Increased ~3-fold | [10] |

| Healthy Adults | Biotin-Sufficient | - | < 29 | [2] |

| Healthy Adults | Biotin-Deficient | - | Increased ~2-fold | [11] |

Table 2: Urinary this compound Levels in Inborn Errors of Metabolism

| Disorder | Patient Population | Urinary 3-HIA Levels | Reference |

| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Infants | Significantly elevated | [7] |

| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Patients | ~86–244 mmol/mol creatinine | [8] |

| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency | Patients | Large amounts detected | [9] |

Experimental Protocols for 3-HIA Quantification

Accurate quantification of 3-HIA is crucial for its clinical utility. Several analytical methods have been developed and validated for this purpose.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for the quantification of 3-HIA in urine.

Representative Protocol: [6][10]

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Vortex samples for 10 seconds.

-

Dilute urine fourfold by mixing 25 µL of urine with 75 µL of deionized water.

-

Add an internal standard (e.g., deuterated 3-HIA) to a final concentration of 25 µM.

-

-

Chromatographic Separation:

-

Instrument: Waters Acquity UPLC system.

-

Column: HSS T3 (2.1 × 100 mm, 1.8 µm).

-

Column Temperature: 55 °C.

-

Mobile Phase A: 0.01% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient:

-

Initial: 0% B, hold for 1 min.

-

Linear ramp to 95% B over 2 min.

-

Hold at 95% B for 1 min.

-

Return to 0% B over 0.5 min.

-

Equilibrate at 0% B for 1.5 min.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometric Detection:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-HIA: Precursor ion m/z 117.1 → Product ion m/z 59.0

-

Internal Standard (e.g., [2H3]-3-HIA): Precursor ion m/z 120.1 → Product ion m/z 62.0

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of 3-HIA in the samples from the calibration curve.

-

dot

Caption: UPLC-MS/MS experimental workflow for 3-HIA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable method for the analysis of organic acids, including 3-HIA.

Representative Protocol: [10][12][13]

-

Sample Preparation:

-

Extraction:

-

Acidify urine with HCl to a pH < 2.

-

Saturate with sodium chloride.

-

Perform a multi-step liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts under a stream of nitrogen.

-

-

Derivatization:

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

-

Heat the mixture to form the di-trimethylsilyl (di-TMS) derivative of 3-HIA.

-

-

-

Chromatographic Separation:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: Capillary column suitable for organic acid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program:

-

Initial temperature: 70°C, hold for 4 min.

-

Ramp to 180°C at 20°C/min.

-

Ramp to 200°C at 4°C/min, hold for 1 min.

-

Ramp to 275°C at 3°C/min, hold for 10 min.

-

-

Injection Mode: Splitless.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electron impact (EI).

-

Acquisition Mode: Selected ion monitoring (SIM) or full scan.

-

Characteristic Ions for di-TMS-3-HIA: Monitor specific m/z values for the analyte and internal standard.

-

-

Quantification:

-

Use a deuterated internal standard for accurate quantification.

-

Construct a calibration curve and calculate the concentration of 3-HIA in the samples.

-

dot

Caption: GC-MS experimental workflow for 3-HIA analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or other detectors can also be used for the quantification of 3-HIA, often requiring derivatization to enhance detection.

Representative Protocol: [14][15]

-

Sample Preparation:

-

Derivatization:

-

React the urine sample with a derivatizing agent such as 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl).

-

-

Extraction:

-

Extract the derivatized 3-HIA into an organic solvent (e.g., n-hexane).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

-

Chromatographic Separation:

-

Instrument: HPLC system with a suitable detector (e.g., UV-Vis).

-

Column: C8 reversed-phase column.

-

Mobile Phase: Isocratic elution with a suitable solvent mixture.

-

Detection: Monitor the absorbance at a specific wavelength corresponding to the derivatized analyte.

-

-

Quantification:

-

Prepare a calibration curve using derivatized 3-HIA standards.

-

Calculate the concentration of 3-HIA in the samples based on the calibration curve.

-

Role in Drug Development and Toxicology

The role of 3-HIA in drug development is primarily as a secondary biomarker. For instance, certain anticonvulsant drugs, such as valproic acid, can interfere with biotin metabolism and lead to an increase in urinary 3-HIA.[16] Monitoring 3-HIA levels in patients undergoing such therapies can provide insights into potential drug-induced metabolic disturbances.[16] In toxicological studies, an elevation in 3-HIA could indicate that a compound is adversely affecting mitochondrial function or biotin-dependent pathways.

Conclusion

This compound is a clinically significant metabolite that serves as a valuable biomarker for both nutritional deficiencies and inborn errors of metabolism. Its well-established connection to the leucine catabolic pathway and biotin status makes it a reliable diagnostic tool. The availability of robust and sensitive analytical methods, such as UPLC-MS/MS and GC-MS, allows for its accurate quantification in clinical and research settings. This comprehensive guide provides a foundational understanding of 3-HIA, from its biochemical origins to its practical application, and is intended to be a valuable resource for scientists and clinicians working in the fields of metabolic research, clinical diagnostics, and drug development. Further research into the broader metabolic implications of elevated 3-HIA may uncover additional roles for this important molecule.

References

- 1. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Deficiency of hydroxymethylglutaryl-CoA lyase (Concept Id: C0268601) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 6. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.aap.org [publications.aap.org]

- 9. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metbio.net [metbio.net]

- 14. Measurement of this compound in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Measurement of this compound in urine of biotin-deficient infants and mice by HPLC. | Semantic Scholar [semanticscholar.org]

- 16. Inhibition of 3-methylcrotonyl-CoA carboxylase explains the increased excretion of this compound in valproate-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyisovaleric Acid: An In-Depth Technical Guide to its Role as a Biomarker for Biotin Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxyisovaleric acid (3-HIA) as a sensitive and early biomarker for marginal biotin deficiency. Biotin, an essential B vitamin, plays a critical role as a cofactor for five carboxylases involved in key metabolic pathways. A deficiency in biotin leads to impaired carboxylase activity, resulting in the accumulation of specific metabolic byproducts, most notably 3-HIA. This document details the biochemical basis for the elevation of 3-HIA in biotin deficiency, provides detailed experimental protocols for its quantification in urine, presents collated quantitative data from human studies, and discusses the clinical utility and limitations of 3-HIA as a biomarker. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating biotin metabolism and its associated biomarkers.

Introduction

Biotin (Vitamin B7) is a water-soluble vitamin that functions as a covalently bound coenzyme for five mammalian carboxylases: acetyl-CoA carboxylase (ACC) 1 and 2, pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC).[1][2] These enzymes are integral to crucial metabolic processes, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids.[3][4]

While severe biotin deficiency is rare, marginal biotin deficiency is thought to be more common, particularly in specific populations such as pregnant women, individuals on long-term anticonvulsant therapy, and smokers.[5][6] Marginal deficiency can lead to subtle and often nonspecific symptoms, making diagnosis challenging.[7] Consequently, sensitive and reliable biomarkers are essential for the early detection of suboptimal biotin status.

Urinary this compound (3-HIA) has emerged as a well-established, early, and sensitive indicator of marginal biotin deficiency.[3][5] This organic acid is a byproduct of the leucine catabolism pathway, and its excretion increases when the activity of the biotin-dependent enzyme, 3-methylcrotonyl-CoA carboxylase, is diminished.[5][8] This guide will delve into the scientific principles and practical methodologies concerning the use of 3-HIA as a biomarker for biotin deficiency.

Biochemical Basis for this compound as a Biomarker

The elevation of 3-HIA in biotin deficiency is a direct consequence of the impairment of a specific step in the catabolism of the branched-chain amino acid, leucine.

Leucine Catabolism and the Role of 3-Methylcrotonyl-CoA Carboxylase (MCC)

The breakdown of leucine occurs within the mitochondria. A key enzymatic step is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[3]

The Alternate Pathway in Biotin Deficiency

In a state of biotin deficiency, the activity of MCC is reduced due to the lack of its essential biotin cofactor.[3] This impairment leads to an accumulation of the substrate, 3-methylcrotonyl-CoA.[5] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted to 3-hydroxyisovaleryl-CoA by the enzyme enoyl-CoA hydratase.[5] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to free this compound (3-HIA), which is then excreted in the urine.[5] A portion of 3-hydroxyisovaleryl-CoA can also be conjugated with carnitine to form 3-hydroxyisovaleryl carnitine (3HIA-carnitine), which is also excreted in the urine and can serve as another biomarker of biotin status.[5][9]

Quantitative Data from Human Studies

The following tables summarize quantitative data on urinary 3-HIA levels from studies involving experimentally induced biotin deficiency in healthy adults.

Table 1: Urinary this compound (3-HIA) in Biotin-Sufficient and Deficient States

| Study Population | Condition | Mean Urinary 3-HIA (mmol/mol creatinine) | Reference |

| 8 healthy adults | Biotin Sufficient (Day 0) | 8.5 ± 3.2 | [10][11] |

| 8 healthy adults | Biotin Deficient (Day 28) | Increased threefold from baseline | [10][11] |

| 16 healthy adults | Biotin Sufficient | ~10 | [12] |

| 16 healthy adults | Biotin Deficient | ~20 | [12] |

Table 2: Reference Ranges for Urinary this compound (3-HIA)

| Laboratory/Source | Optimal/Normal Range (mmol/mol creatinine) |

| Rupa Health | ≤ 29 |

| HealthMatters.io | 0 - 29 |

| HealthMatters.io (alternate) | 0 - 72 |

Note: Reference ranges may vary between laboratories. It is crucial to consult the specific laboratory's reference range for accurate interpretation.

Experimental Protocols for 3-HIA Quantification

The quantification of 3-HIA in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the extraction of 3-HIA from urine, derivatization to a volatile form, and subsequent analysis by GC-MS.

4.1.1. Sample Preparation and Extraction

-

Internal Standard Addition: A deuterated internal standard, such as [2H8]-3-HIA, is added to a known volume of urine to account for extraction losses and variations in derivatization and injection.[13]

-

Oximation (Optional but Recommended): To stabilize oxo-compounds, the urine sample can be incubated with an oximation reagent like hydroxylamine.[14]

-

Liquid-Liquid Extraction: The sample is acidified, and organic acids, including 3-HIA, are extracted into an organic solvent (e.g., ethyl acetate). This step may be repeated to improve extraction efficiency.[11]

-

Drying: The organic extract is dried, often under a stream of nitrogen.

4.1.2. Derivatization

-

The dried extract is derivatized to increase the volatility of 3-HIA for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which creates di-trimethylsilyl (di-TMS) derivatives.[11][15]

4.1.3. GC-MS Analysis

-

Injection: A small volume of the derivatized sample is injected into the GC.

-

Separation: The sample is separated on a capillary column (e.g., DB-5MS).[15]

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for qualitative analysis or selective ion monitoring (SIM) mode for quantification.[14] For tandem MS, multiple reaction monitoring (MRM) mode is used.[15]

-

Quantification: The concentration of 3-HIA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HIA.[13]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers higher throughput and simplified sample preparation compared to GC-MS.[10][11]

4.2.1. Sample Preparation

-

Dilution: Urine samples are diluted (e.g., fourfold) with deionized water.[11]

-

Internal Standard Addition: A suitable internal standard is added to the diluted sample.

-

Centrifugation (Optional): To remove particulate matter, samples can be centrifuged.[16]

4.2.2. UPLC-MS/MS Analysis

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the UPLC system.[11]

-

Chromatographic Separation: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient of mobile phases, typically water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., 0.1% formic acid).[11][17]

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[18]

-

Quantification: The concentration of 3-HIA is calculated based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.[11]

Broader Roles of Biotin and its Dependent Carboxylases

Biotin's role extends beyond leucine catabolism. It is a crucial cofactor for several carboxylases that are central to intermediary metabolism.

Clinical Interpretation and Limitations

Clinical Significance of Elevated 3-HIA

Elevated urinary 3-HIA is a strong indicator of biotin deficiency.[8] However, it is important to consider other factors that can influence 3-HIA levels.

Other Causes of Elevated 3-HIA

-

Inborn Errors of Metabolism: Several genetic disorders can lead to elevated 3-HIA, including 3-methylcrotonyl-CoA carboxylase deficiency, holocarboxylase synthetase deficiency, and biotinidase deficiency.[5]

-

Lifestyle Factors: Smoking has been shown to accelerate biotin catabolism, leading to increased 3-HIA excretion.[6]

-

Medications: Long-term therapy with certain anticonvulsants, such as carbamazepine and phenytoin, can impair biotin status and increase 3-HIA levels.[5]

-

Diet: Prolonged consumption of raw egg whites, which contain the biotin-binding protein avidin, can induce biotin deficiency and elevate 3-HIA.[5]

Limitations of 3-HIA as a Biomarker

While 3-HIA is a sensitive marker for biotin deficiency, it has some limitations:

-

Lack of Discrimination: Urinary 3-HIA levels do not distinguish between biotin-sufficient and biotin-supplemented individuals.[19][20]

-

Potential for False Negatives: Some studies have reported that not all individuals with induced biotin deficiency show a significant increase in urinary 3-HIA, suggesting the possibility of false-negative results.[12][19]

Comparison with Other Biomarkers

Other biomarkers for biotin status include:

-

Urinary 3-hydroxyisovaleryl carnitine (3HIA-carnitine): This is another early and sensitive indicator of marginal biotin deficiency.[21]

-

Plasma 3HIA-carnitine: Increased plasma concentrations of 3HIA-carnitine are also indicative of biotin deficiency.[9]

-

Lymphocyte Propionyl-CoA Carboxylase (PCC) and 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity: The abundance of the biotinylated forms of these enzymes (holo-PCC and holo-MCC) in lymphocytes are considered reliable markers for distinguishing between biotin-deficient and -sufficient states.[7][19][20]

-

Urinary Biotin Excretion: While useful for identifying biotin-supplemented individuals, it may not reliably differentiate between biotin-deficient and -sufficient states.[19][20]

Conclusion

This compound is a valuable and sensitive biomarker for the early detection of marginal biotin deficiency. Its measurement, particularly using robust and high-throughput methods like UPLC-MS/MS, provides a practical tool for assessing biotin status in clinical and research settings. However, for a comprehensive evaluation of biotin homeostasis, it is recommended to consider 3-HIA in conjunction with other biomarkers and to be mindful of the potential confounding factors that can influence its excretion. This guide provides the foundational knowledge and methodologies to effectively utilize 3-HIA as a key indicator of biotin status.

References

- 1. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Function of Biotin [chem.uwec.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. This compound | Rupa Health [rupahealth.com]

- 9. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of urinary this compound using deuterated this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metbio.net [metbio.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. waters.com [waters.com]

- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 20. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

metabolic fate of 3-Hydroxyisovaleric acid in the body

An In-depth Technical Guide on the Metabolic Fate of 3-Hydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-HIA) is an organic acid metabolite of the branched-chain amino acid, leucine. Its presence and concentration in biological fluids are critical diagnostic indicators for certain metabolic disorders. Under normal physiological conditions, leucine is completely catabolized for energy. However, impairment in this pathway leads to the accumulation of upstream metabolites and their diversion into alternative routes, resulting in the formation of 3-HIA. This guide provides a comprehensive overview of the metabolic pathways governing the formation and fate of 3-HIA, summarizes quantitative data on its levels in various conditions, details analytical methodologies for its detection, and illustrates the key biochemical and logical relationships through pathway and workflow diagrams.

The Core Metabolic Pathway: Leucine Catabolism

This compound is not a product of the primary leucine degradation pathway but rather an overflow metabolite. The canonical pathway for leucine catabolism occurs within the mitochondria and is a multi-step process designed to convert the amino acid into acetyl-CoA and acetoacetate, which can then enter central energy metabolism.

The critical step relevant to 3-HIA formation is catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) . This is a biotin-dependent mitochondrial enzyme that carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA[1][2][3]. A deficiency in the activity of 3-MCC, caused by either genetic mutations (3-MCC deficiency) or a lack of its essential cofactor, biotin, is the primary driver of 3-HIA production[1][4].

When 3-MCC activity is compromised, its substrate, 3-methylcrotonyl-CoA, accumulates in the mitochondrial matrix[5][6]. To mitigate the toxicity of this buildup and the sequestration of the free Coenzyme A pool, the cell utilizes an alternative, or "shunt," pathway. The enzyme enoyl-CoA hydratase converts the excess 3-methylcrotonyl-CoA into 3-hydroxyisovaleryl-CoA[5][7]. This intermediate can then undergo two primary fates:

-

Deacylation: 3-hydroxyisovaleryl-CoA is deacylated to release the free acid, This compound (3-HIA) , which can then exit the mitochondria and be excreted in the urine[5][7].

-

Carnitine Conjugation: To facilitate transport and detoxification, 3-hydroxyisovaleryl-CoA can be conjugated with carnitine by carnitine acyltransferases to form 3-hydroxyisovaleryl-carnitine (3HIA-carnitine) [5][6][7]. This conjugate is then transported out of the mitochondria and excreted, serving as another key biomarker[8].

The following diagram illustrates the central role of 3-MCC in leucine catabolism and the formation of 3-HIA when this enzyme is deficient.

Pathophysiological Significance

Elevated levels of 3-HIA are clinically significant and primarily point to two conditions:

-

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is an autosomal recessive inborn error of metabolism caused by mutations in the MCCC1 or MCCC2 genes[4][9]. The clinical presentation is highly variable, ranging from asymptomatic individuals to those with severe neonatal-onset metabolic crisis, neurological damage, and developmental delay[4][9][10]. Newborn screening programs that use tandem mass spectrometry often detect elevated 3-hydroxyisovaleryl-carnitine, prompting further investigation with urinary organic acid analysis for 3-HIA[11].

-

Biotin Deficiency: As an essential cofactor for 3-MCC, a deficiency in biotin leads to reduced enzyme activity and a subsequent increase in urinary 3-HIA. Urinary 3-HIA is considered an early and sensitive indicator of marginal biotin deficiency, often detectable before clinical symptoms appear[2][5]. Causes of biotin deficiency include inadequate dietary intake, prolonged consumption of raw egg whites (which contain avidin, a biotin-binding protein), certain medications like anticonvulsants, and smoking, which accelerates biotin catabolism[2][12][13].

At high concentrations, 3-HIA is considered a metabotoxin and an acidogen. Its accumulation can contribute to metabolic acidosis and mitochondrial toxicity, partly by disrupting the ratio of esterified CoA to free CoA[2][5][7].

The logical relationship between these conditions and the resulting toxic effects is outlined below.

Quantitative Data Presentation

The concentration of 3-HIA and its carnitine conjugate are measured in urine and plasma to assess pathway integrity. The following tables summarize representative quantitative data from the literature.

Table 1: Urinary this compound (3-HIA) Concentrations

| Population/Condition | Analyte | Fluid | Concentration / Excretion Rate | Reference |

| Healthy Adults | 3-HIA | Urine | ≤ 29 mmol/mol creatinine | [1][14] |

| Healthy Adults (Baseline) | 3-HIA | Urine | 8.5 ± 3.2 mmol/mol creatinine | [7] |

| Experimentally Induced Biotin Deficiency | 3-HIA | Urine | ~3-fold increase from baseline | [7] |

| 3-MCC Deficiency | 3-HIA | Urine | Often 10 to 100-fold increase over normal | [15] |

Table 2: Plasma 3-Hydroxyisovaleryl-Carnitine (3HIA-Carnitine) Concentrations

| Population/Condition | Analyte | Fluid | Observation | Reference |

| Healthy Adults (Baseline) | 3HIA-Carnitine | Plasma | Baseline levels established | [3][12] |

| Experimentally Induced Biotin Deficiency | 3HIA-Carnitine | Plasma | ~3-fold increase from baseline after 28 days | [3][13] |

| 3-MCC Deficiency | 3HIA-Carnitine | Plasma | Often 10 to 100-fold increase over normal | [15] |

Experimental Protocols

The gold-standard methods for the quantification of urinary organic acids, including 3-HIA, are gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Representative Protocol: Quantification of Urinary 3-HIA by GC-MS

This protocol is a representative summary based on established methodologies[2][16][17].

1. Sample Preparation:

- Normalization: Thaw a frozen urine sample and determine the creatinine concentration to normalize for urinary dilution. An aliquot of urine equivalent to a set amount of creatinine (e.g., 0.5 mg) is used.

- Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₆]-3-hydroxyisovaleric acid) to the urine sample for accurate quantification.

- Acidification: Acidify the sample to a pH of ~1.0 using hydrochloric acid (HCl).

- Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Vortex thoroughly and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process to ensure complete recovery.

- Drying: Dry the pooled organic extracts under a gentle stream of nitrogen gas at a controlled temperature (e.g., ambient to 40°C) to avoid loss of volatile analytes[17].

2. Derivatization:

- To increase the volatility and thermal stability of the organic acids for GC analysis, the dried extract must be derivatized.

- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

- Incubate the mixture at a controlled temperature (e.g., 75°C for 30 minutes) to convert the organic acids into their trimethylsilyl (TMS) esters[16][17].

3. GC-MS Analysis:

- Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

- Gas Chromatography: Use a capillary column (e.g., DB-5MS) to separate the components of the mixture. A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C) to elute all compounds.

- Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or full-scan mode can be used. Specific ions for the TMS-derivative of 3-HIA and its internal standard are monitored.

4. Data Analysis:

- Identify the 3-HIA peak based on its retention time and mass spectrum.

- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

- Quantify the concentration of 3-HIA in the original sample by comparing this ratio to a standard curve generated from known concentrations of 3-HIA.

- Express the final result as a ratio to the urinary creatinine concentration (e.g., in mmol/mol creatinine).

The following diagram illustrates this experimental workflow.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Clinical and Experimental Pediatrics [e-cep.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

factors influencing endogenous 3-Hydroxyisovaleric acid levels

An In-depth Technical Guide to Factors Influencing Endogenous 3-Hydroxyisovaleric Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous this compound (3-HIA), a metabolite of the branched-chain amino acid leucine, has emerged as a sensitive biomarker for various metabolic states, most notably biotin deficiency. Its levels in biological fluids can provide critical insights into nutritional status, genetic predispositions, and the impact of lifestyle factors on metabolic pathways. This technical guide offers a comprehensive overview of the core factors influencing endogenous 3-HIA levels, detailed experimental protocols for its quantification, and a discussion of its clinical and research significance.

Metabolic Pathway of this compound Production

3-HIA is an intermediate product in the catabolism of leucine. The critical step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). When MCC activity is compromised, an alternative pathway is activated, leading to the accumulation and subsequent excretion of 3-HIA.[1][2]

Below is a diagram illustrating the leucine catabolism pathway and the formation of 3-HIA.

Core Influencing Factors

A multitude of factors, ranging from nutritional status to genetic makeup and lifestyle choices, can significantly impact endogenous 3-HIA levels.

Nutritional Factors: Biotin Deficiency

The most well-documented factor leading to elevated 3-HIA is biotin deficiency.[1][3] Biotin, also known as vitamin B7, is an essential cofactor for five carboxylase enzymes in humans, including MCC. Insufficient biotin levels lead to reduced MCC activity, shunting the metabolic flux towards the alternative pathway and resulting in increased 3-HIA production.[4] Even marginal biotin deficiency can be detected by an increase in urinary 3-HIA excretion.[2][4]

Genetic Factors: Inborn Errors of Metabolism

Several inherited metabolic disorders that affect the leucine degradation pathway can cause a significant increase in 3-HIA levels.[3] These conditions are typically diagnosed in infancy and are characterized by a broader range of metabolic disturbances.[5]

Table 1: Inborn Errors of Metabolism Associated with Elevated this compound

| Disorder | Defective Enzyme/Protein | Typical Clinical Features |

| 3-Methylcrotonyl-CoA Carboxylase Deficiency | 3-Methylcrotonyl-CoA carboxylase (α or β subunit) | Variable, from asymptomatic to severe metabolic acidosis, hypoglycemia, and developmental delay. |

| Holocarboxylase Synthetase Deficiency | Holocarboxylase synthetase | Early-onset metabolic acidosis, seizures, skin rash, and alopecia. |

| Biotinidase Deficiency | Biotinidase | Late-onset neurological and cutaneous symptoms if untreated. |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency | HMG-CoA lyase | Hypoglycemia without ketosis, metabolic acidosis, and hepatomegaly. |

| 3-Methylglutaconic Aciduria | Varies depending on the type | Neurological impairment, developmental delay, and optic atrophy. |

| Isovaleric Acidemia | Isovaleryl-CoA dehydrogenase | "Sweaty feet" odor, metabolic acidosis, and neurological problems. |

| Dihydrolipoamide Dehydrogenase Deficiency | Dihydrolipoamide dehydrogenase (E3) | Lactic acidosis, neurological dysfunction, and liver disease. |

Lifestyle and Environmental Factors

2.3.1. Smoking

Cigarette smoking has been shown to accelerate biotin catabolism, leading to a state of marginal biotin deficiency and consequently, elevated urinary 3-HIA levels.[6] The toxins in cigarette smoke are absorbed into the bloodstream and filtered by the kidneys, potentially impacting renal handling of biotin and other metabolites.[7]

2.3.2. Medications

Long-term use of certain anticonvulsant medications, such as carbamazepine and phenytoin, has been associated with increased 3-HIA excretion.[3][6] The proposed mechanism is an acceleration of biotin metabolism, similar to the effect of smoking.

Other Conditions

Elevated 3-HIA has also been observed in individuals with metabolic syndrome, obesity, and diabetes.[6] While the exact mechanisms are still under investigation, it is hypothesized that these conditions may be associated with altered branched-chain amino acid metabolism and subclinical inflammation, which could influence 3-HIA production.

The Role of the Gut Microbiome

The gut microbiome plays a crucial role in the metabolism of dietary components, including amino acids.[8][9] Gut bacteria can both consume and produce branched-chain amino acids and their metabolites. While direct evidence linking specific gut microbial compositions to altered 3-HIA levels is currently limited, it is plausible that the gut microbiome could influence endogenous 3-HIA through several mechanisms:

-

Competition for Leucine: Gut bacteria can utilize dietary leucine, thereby modulating its availability for host metabolism.[9]

-

Production of Leucine Metabolites: Some bacterial species possess the enzymatic machinery for leucine catabolism and may produce intermediates that enter host circulation.[10]

-

Modulation of Host Metabolism: Microbial metabolites can influence host metabolic pathways, including those involved in amino acid and vitamin metabolism.

Further research is needed to elucidate the specific interactions between the gut microbiome and 3-HIA homeostasis.

Quantitative Data Summary

The following tables summarize available quantitative data on urinary 3-HIA levels under different conditions. It is important to note that reference ranges can vary between laboratories.

Table 2: Urinary this compound Levels in Healthy and Biotin-Deficient Adults

| Population | Mean 3-HIA Concentration (μM) | Mean 3-HIA Excretion (mmol/mol creatinine) | Citation(s) |

| Healthy Adults (Biotin-Sufficient) | 80.6 ± 51 | 8.5 ± 3.2 | [1][2] |

| Healthy Adults (Marginally Biotin-Deficient) | Increased ~3-fold | Increased ~3-fold | [1][2] |

Data from a study involving experimentally induced biotin deficiency.

Table 3: General Reference Range for Urinary this compound

| Analyte | Optimal Range (mmol/mol creatinine) | Citation(s) |

| This compound | 0 - 29 | [3] |

Experimental Protocols for 3-HIA Quantification

The accurate measurement of 3-HIA is crucial for its use as a biomarker. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

UPLC-MS/MS Method for Urinary 3-HIA

This method offers high sensitivity and specificity with a relatively simple sample preparation process.[1]

5.1.1. Experimental Workflow

5.1.2. Detailed Methodology

-

Sample Preparation:

-

Thaw frozen urine samples and warm to 60°C for 30 minutes to dissolve precipitates.[1]

-

Cool to room temperature and centrifuge at 3,000 x g for 10 minutes.[1]

-

Dilute the supernatant (typically a fourfold dilution with deionized water).[1]

-

Add a known concentration of a stable isotope-labeled internal standard (e.g., [2H8]-3HIA) to all samples, calibrators, and quality controls.[1]

-

-

UPLC-MS/MS Analysis:

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer.[1]

-

Column: A C18 reversed-phase column is commonly used.[1]

-

Mobile Phases: Typically a gradient of an aqueous phase (e.g., 0.01% formic acid in water) and an organic phase (e.g., methanol).[1]

-

Injection Volume: 1 µL.[1]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for both 3-HIA and its internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of 3-HIA in the unknown samples from the calibration curve.

-

Normalize the 3-HIA concentration to the urinary creatinine concentration to account for variations in urine dilution.

-

GC-MS Method for Urinary 3-HIA

This is a classic and reliable method, though it involves a more complex sample preparation procedure.[2][11]

5.2.1. Experimental Workflow

5.2.2. Detailed Methodology

-

Sample Preparation:

-

Normalize the volume of urine used for extraction based on its creatinine concentration.[12]

-

Add internal standards.

-

Perform oximation to stabilize keto-acids, if they are of interest.[12]

-

Acidify the urine to a pH of less than 2.[11]

-

Extract the organic acids into an organic solvent (e.g., ethyl acetate) through liquid-liquid extraction.[11]

-

Evaporate the organic extract to dryness under a stream of nitrogen.[11]

-

Derivatize the dried residue to make the organic acids volatile. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms trimethylsilyl (TMS) derivatives.[11][12]

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar stationary phase (e.g., DB-5MS) is typically used.[13]

-

Injection: Split injection is commonly employed.[13]

-

Oven Temperature Program: A temperature gradient is used to separate the different organic acids.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of authentic standards or a spectral library.

-

Quantify the amount of 3-HIA relative to the internal standard.

-

Conclusion and Future Directions

Endogenous this compound is a valuable biomarker that reflects the interplay of nutritional, genetic, and lifestyle factors on the leucine catabolism pathway. Its primary clinical utility lies in the early and sensitive detection of marginal biotin deficiency. Elevated 3-HIA levels can also be indicative of underlying inborn errors of metabolism and may be influenced by factors such as smoking and certain medications.

Future research should focus on several key areas:

-

Elucidating the role of the gut microbiome: Further studies are needed to understand the specific contributions of different bacterial species to 3-HIA production and how this may be modulated by diet and probiotics.

-

Establishing more precise quantitative ranges: Larger cohort studies are required to establish more definitive reference ranges for 3-HIA in diverse populations, including smokers and individuals with metabolic disorders.

-

Exploring therapeutic interventions: Investigating the impact of biotin supplementation and other interventions on 3-HIA levels in various at-risk populations could provide valuable insights for personalized nutrition and disease prevention strategies.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the metabolic significance of this compound. As our understanding of metabolic pathways and their regulation continues to grow, the importance of biomarkers like 3-HIA in both research and clinical practice is set to expand.

References

- 1. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metbio.net [metbio.net]

- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Gut microbiota-mediated modulation of host amino acid availability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut microbiota-mediated modulation of host amino acid availability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. erndim.org [erndim.org]

- 12. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. academic.oup.com [academic.oup.com]

The Nexus of Leucine Metabolism and 3-Hydroxyisovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine, has emerged as a critical biomarker in the landscape of metabolic research and clinical diagnostics. Its accumulation serves as a sensitive indicator of disruptions in leucine's catabolic pathway, most notably in the context of biotin deficiency and inherited metabolic disorders such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. This technical guide provides an in-depth exploration of the biochemical link between 3-HIA and leucine metabolism, detailed experimental protocols for its quantification and the assessment of related enzyme activities, and a summary of quantitative data to aid in the interpretation of its levels in various physiological and pathological states. The visualization of key pathways and experimental workflows is provided to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and various metabolic processes. Its catabolism is a multi-step enzymatic pathway crucial for energy production. A key enzyme in this pathway is the biotin-dependent 3-methylcrotonyl-CoA carboxylase (3-MCC). When the functionality of 3-MCC is compromised, either due to a deficiency in its cofactor biotin or genetic mutations, the metabolism of leucine is shunted towards an alternative pathway, leading to the increased production and subsequent excretion of this compound (3-HIA).[1] Consequently, elevated levels of 3-HIA in urine and blood serve as a valuable diagnostic marker for marginal biotin deficiency and inborn errors of metabolism.[1][2][3] This guide delves into the core aspects of the relationship between 3-HIA and leucine metabolism, offering practical information for its study and application in research and drug development.

The Biochemical Pathway: From Leucine to this compound

The catabolism of leucine primarily occurs in the mitochondria. The pathway diverges when the activity of 3-methylcrotonyl-CoA carboxylase (3-MCC) is insufficient.

Caption: Leucine catabolism and the formation of 3-HIA.

Under normal physiological conditions, leucine is transaminated to α-ketoisocaproate, which is then oxidatively decarboxylated to isovaleryl-CoA. Isovaleryl-CoA is subsequently dehydrogenated to 3-methylcrotonyl-CoA. The biotin-dependent enzyme 3-MCC then carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA, which proceeds through the ketogenic pathway to yield acetoacetate and acetyl-CoA.

In states of biotin deficiency or in individuals with a defective 3-MCC enzyme, the accumulation of 3-methylcrotonyl-CoA shunts it into an alternative metabolic route.[4] In this alternate pathway, 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[4] This intermediate is then cleaved to release this compound.

Quantitative Data on 3-HIA and Related Metabolites

The quantification of 3-HIA and its carnitine conjugate in biological fluids is essential for diagnosing and monitoring conditions associated with impaired leucine metabolism. The following tables summarize representative quantitative data from the literature.

Table 1: Urinary this compound (3-HIA) Levels

| Condition | Analyte | Mean Concentration (mmol/mol creatinine) | Reference |

| Biotin Sufficient (Baseline) | 3-HIA | 8.5 ± 3.2 | [1] |

| Experimentally Induced Biotin Deficiency (Day 28) | 3-HIA | ~25.5 (three-fold increase) | [1] |

| 3-MCC Deficiency | 3-HIA | 86–244 | [5] |

| Normal Reference Range | 3-HIA | < 46 | [5] |

Table 2: Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) Levels

| Condition | Analyte | Mean Concentration (nmol/L) | Reference |

| Biotin Sufficient (Day 0) | 3HIA-carnitine | ~20 | [6][7] |

| Experimentally Induced Biotin Deficiency (Day 28) | 3HIA-carnitine | ~60 (three-fold increase) | [6][7] |

| 3-MCC Deficiency | 3HIA-carnitine | Elevated | [8] |

Experimental Protocols

Quantification of Urinary this compound

This method offers high accuracy and precision for the quantification of urinary 3-HIA without the need for derivatization.[1]

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Dilute urine samples fourfold with deionized water (e.g., 25 µL of urine with 75 µL of water).

-

Vortex for 10 seconds.

-

Add an internal standard (e.g., deuterated 3-HIA) to a final concentration of 25 µM.

-

-

Chromatographic Conditions:

-

UPLC System: Waters Acquity UPLC system or equivalent.[1]

-

Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).[1]

-

Column Temperature: 55 °C.[1]

-

Mobile Phase A: 0.01% Formic acid in water.[1]

-

Mobile Phase B: Methanol.[1]

-

Gradient: A linear gradient from 0% to 95% methanol over a specified time.

-

Injection Volume: 1 µL.[1]

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for 3-HIA and its internal standard.

-

Caption: UPLC-MS/MS workflow for urinary 3-HIA analysis.

A well-established method for 3-HIA quantification that requires derivatization.[3][9]

-

Sample Preparation and Extraction:

-

Derivatization:

-

Synthesize trimethylsilyl (TMS) derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent or equivalent.

-